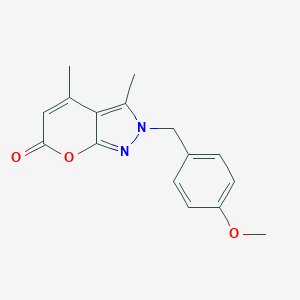![molecular formula C9H12O2 B139345 Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid CAS No. 156895-19-1](/img/structure/B139345.png)
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid, also known as TCOCA, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. The unique structure of TCOCA has sparked interest in its synthesis, mechanism of action, and potential biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is not well understood. However, studies have suggested that it may act as a nucleophile in certain reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. However, studies have suggested that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, the complex synthesis process and limited research on its properties may present limitations in its use.
Direcciones Futuras
There are several potential future directions for research on Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. One area of interest is its potential use in the synthesis of new compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.
Métodos De Síntesis
The synthesis of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is a complex process that involves multiple steps. One common method for synthesizing Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid involves the reaction of norbornene with maleic anhydride to form endo-3-norbornene-cis, cis-dicarboxylic anhydride. This intermediate is then reacted with sodium methoxide to form Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has been studied for its potential applications in various scientific fields. One area of research is its use as a building block in the synthesis of other compounds. Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
156895-19-1 |
|---|---|
Nombre del producto |
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
tricyclo[3.2.1.03,6]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-3-5-1-6(4-9)7(9)2-5/h5-7H,1-4H2,(H,10,11) |
Clave InChI |
DKPJKMMCYJSORZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1CC3(C2)C(=O)O |
SMILES canónico |
C1C2CC3C1CC3(C2)C(=O)O |
Sinónimos |
Tricyclo[3.2.1.03,6]octane-3-carboxylic acid (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



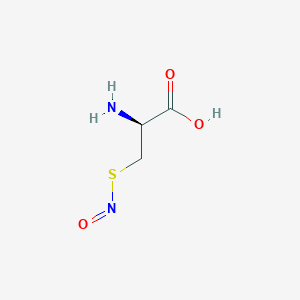

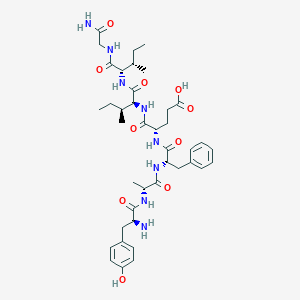
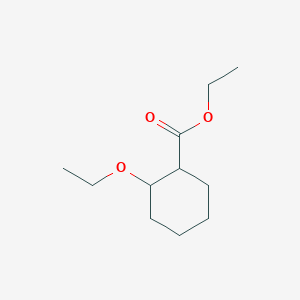
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
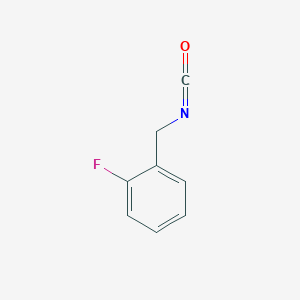
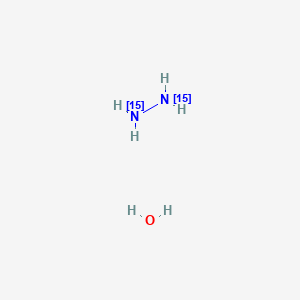
![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)
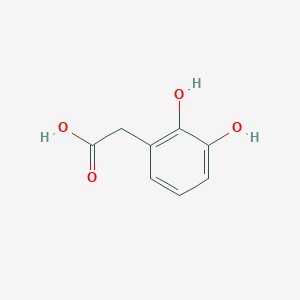
![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
